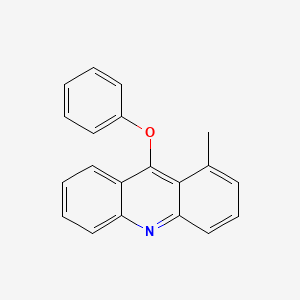
1-Methyl-9-phenoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-9-phenoxyacridine is a chemical compound belonging to the acridine family, characterized by its heterocyclic structure containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-9-phenoxyacridine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale electrophilic condensation reactions. Modern methods may utilize catalysts such as copper-based salts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the C9 position are prevalent, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of various 9-substituted acridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its DNA intercalating properties, making it a candidate for anti-cancer research.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
Mécanisme D'action
The primary mechanism by which 1-Methyl-9-phenoxyacridine exerts its effects is through DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting essential biological processes such as DNA replication and transcription . This mechanism is particularly relevant in its anti-cancer activity, where it can inhibit the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Acridine: The parent compound, known for its broad range of biological activities.
9-Phenylacridine: Similar in structure but with a phenyl group instead of a phenoxy group.
Acriflavine: An acridine derivative used as an anti-bacterial agent.
Uniqueness: 1-Methyl-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its ability to intercalate with DNA, making it a potent candidate for anti-cancer research .
Propriétés
Numéro CAS |
61078-23-7 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
1-methyl-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO/c1-14-8-7-13-18-19(14)20(22-15-9-3-2-4-10-15)16-11-5-6-12-17(16)21-18/h2-13H,1H3 |
Clé InChI |
XFDHUSFXMCPNNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



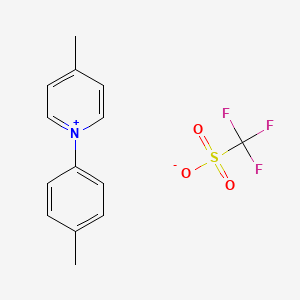
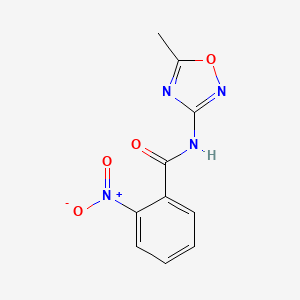
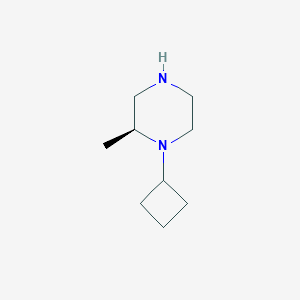
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
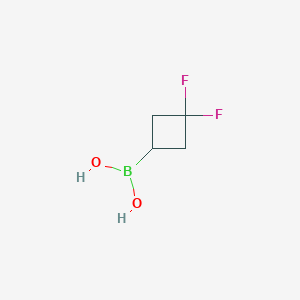
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)

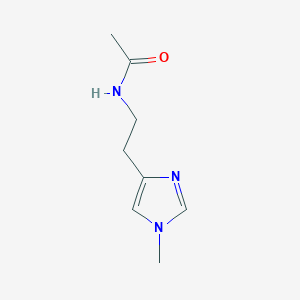
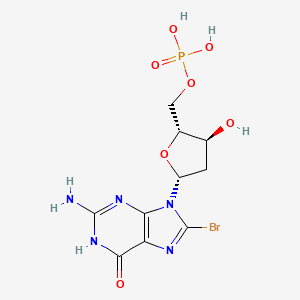
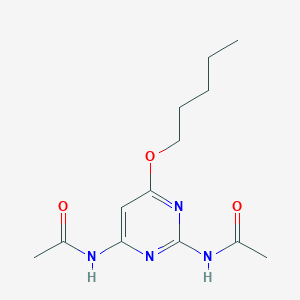
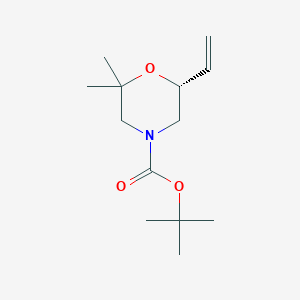

![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)
